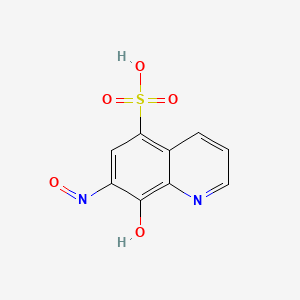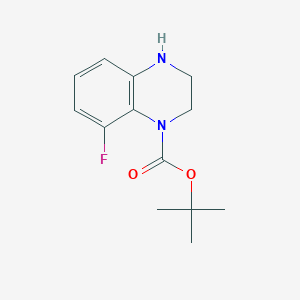
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a phenylamino group at the 3-position and a methyl group at the 1-position further defines its unique chemical identity. Quinazolinone derivatives have been widely studied for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines. For instance, the reaction of 2-aminobenzamide with phenyl isocyanate under reflux conditions can yield the desired quinazolinone derivative. Another approach involves the condensation of 2-aminobenzonitrile with N-phenylformamide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and receptor modulator.
Medicine: Quinazolinone derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the quinazolinone derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-(phenylamino)-quinazolin-4(1H)-one
- 1-methyl-3-(phenylamino)-quinazolin-4(1H)-one
- 1-methyl-3-(phenylamino)-2,3-dihydroquinoxalin-4(1H)-one
Uniqueness
1-methyl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a phenylamino group and a methyl group. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Propriétés
Numéro CAS |
95757-92-9 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
3-anilino-1-methyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C15H15N3O/c1-17-11-18(16-12-7-3-2-4-8-12)15(19)13-9-5-6-10-14(13)17/h2-10,16H,11H2,1H3 |
Clé InChI |
WKVPRSQMFRRJDO-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C(=O)C2=CC=CC=C21)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

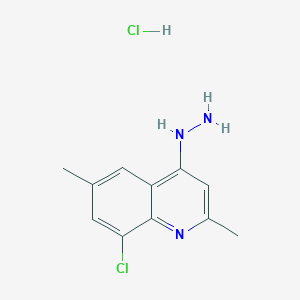
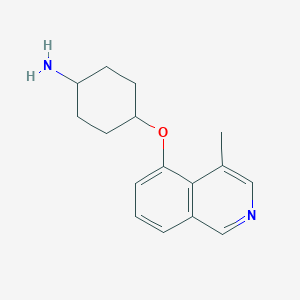

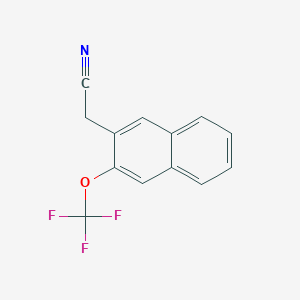
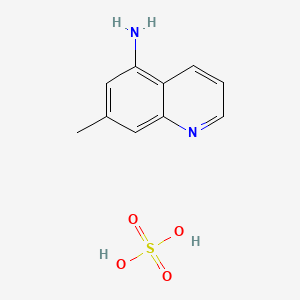
![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)

